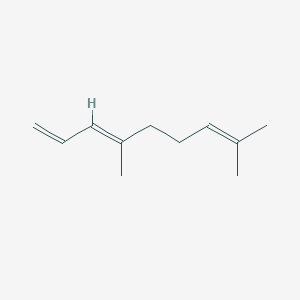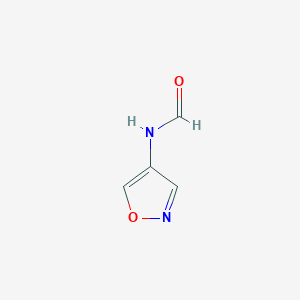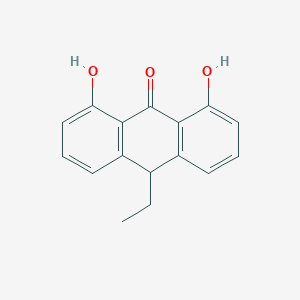
10-Ethyldithranol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-Ethyldithranol is a synthetic compound that is commonly used in scientific research due to its unique properties. It is a colorless liquid that has a strong, fruity odor. This compound is also known as 10-EDT and has a molecular formula of C10H20O2. It is a versatile compound that has many applications in various fields of research.
Mecanismo De Acción
10-Ethyldithranol is a potent agonist of the GABAA receptor. The GABAA receptor is a neurotransmitter receptor that is responsible for inhibitory neurotransmission in the brain. When 10-EDT binds to the GABAA receptor, it enhances the inhibitory function of the receptor, leading to a decrease in neuronal activity.
Efectos Bioquímicos Y Fisiológicos
The binding of 10-Ethyldithranol to the GABAA receptor has many biochemical and physiological effects. It induces sedation, anxiolysis, and muscle relaxation. It also has anticonvulsant and hypnotic effects. These effects are due to the compound's ability to enhance the inhibitory function of the GABAA receptor.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
10-Ethyldithranol has many advantages for lab experiments. It is a potent and selective agonist of the GABAA receptor, making it an ideal tool for studying the role of the receptor in various physiological processes. It is also easy to synthesize and purify, making it readily available for research. However, one limitation of 10-EDT is that it has a short half-life, which can make it difficult to study its long-term effects.
Direcciones Futuras
There are many future directions for research involving 10-Ethyldithranol. One area of interest is its potential therapeutic use in the treatment of various neurological disorders such as epilepsy and anxiety disorders. Another area of research could focus on developing more potent and selective GABAA receptor agonists based on the structure of 10-EDT. Additionally, further research could be done to study the long-term effects of 10-EDT on the GABAA receptor and its potential impact on brain function.
Conclusion
In conclusion, 10-Ethyldithranol is a versatile compound that has many applications in scientific research. Its ability to enhance the inhibitory function of the GABAA receptor makes it an ideal tool for studying the role of the receptor in various physiological processes. Further research on 10-EDT could lead to the development of new therapies for neurological disorders and a better understanding of the GABAA receptor's role in brain function.
Métodos De Síntesis
10-Ethyldithranol is synthesized through a multi-step process that involves the reaction of ethylene oxide and 2,3-dihydroxypropane. The reaction is catalyzed by an acid and results in the formation of 10-EDT. The compound is then purified using various techniques such as distillation and chromatography.
Aplicaciones Científicas De Investigación
10-Ethyldithranol has many applications in scientific research. It is commonly used as a reagent in organic synthesis and as a fragrance in the perfume industry. It is also used as a flavoring agent in the food industry. However, its most significant application is in the field of neuroscience research.
Propiedades
Número CAS |
104608-82-4 |
|---|---|
Nombre del producto |
10-Ethyldithranol |
Fórmula molecular |
C16H14O3 |
Peso molecular |
254.28 g/mol |
Nombre IUPAC |
10-ethyl-1,8-dihydroxy-10H-anthracen-9-one |
InChI |
InChI=1S/C16H14O3/c1-2-9-10-5-3-7-12(17)14(10)16(19)15-11(9)6-4-8-13(15)18/h3-9,17-18H,2H2,1H3 |
Clave InChI |
HQHJGYHOFVZUIM-UHFFFAOYSA-N |
SMILES |
CCC1C2=C(C(=CC=C2)O)C(=O)C3=C1C=CC=C3O |
SMILES canónico |
CCC1C2=C(C(=CC=C2)O)C(=O)C3=C1C=CC=C3O |
Otros números CAS |
104608-82-4 |
Sinónimos |
1,8-dihydroxy-10-ethyl-9(10H)-anthracenone 10-ethyldithranol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



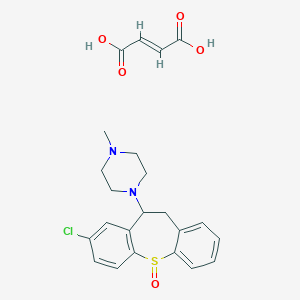
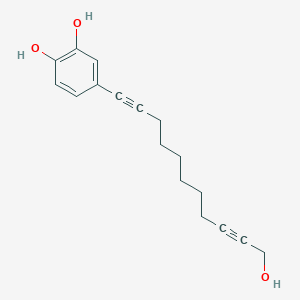
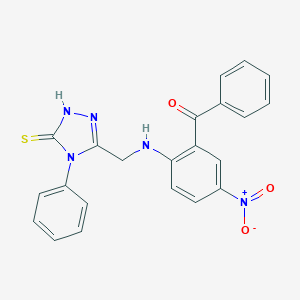
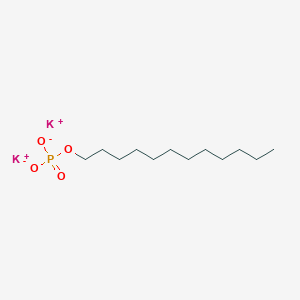
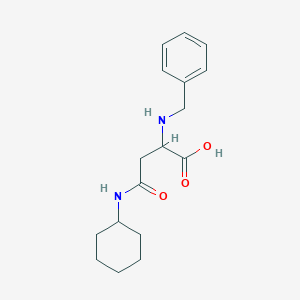
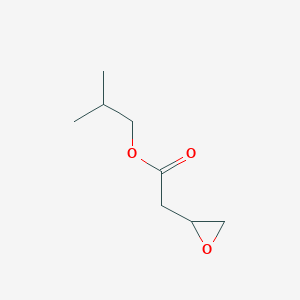
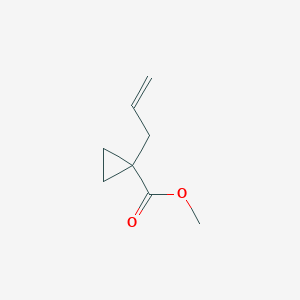
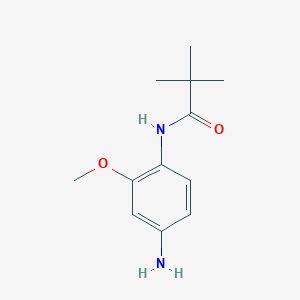
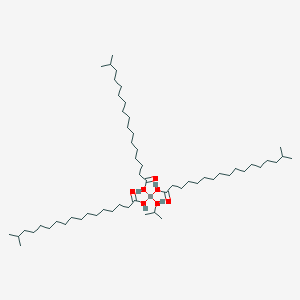
![5-(hydroxymethyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B8531.png)
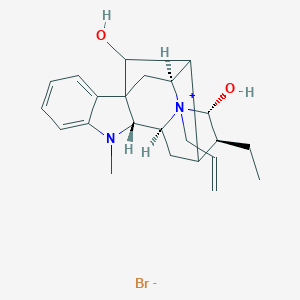
![1,2-Diazabenzo[a]cyclopropa[cd]pentalene, 2a,2b,6b,6c-tetrahydro- (9CI)](/img/structure/B8541.png)
